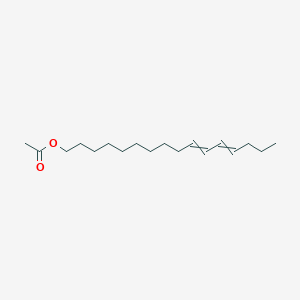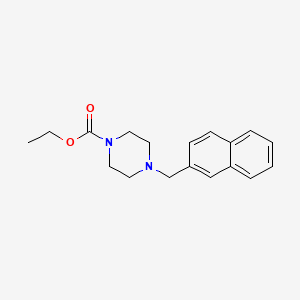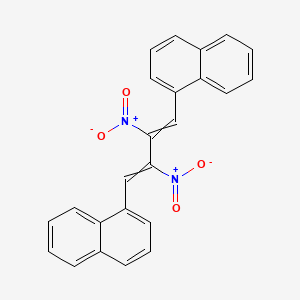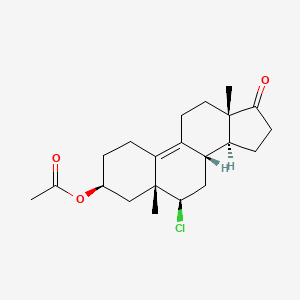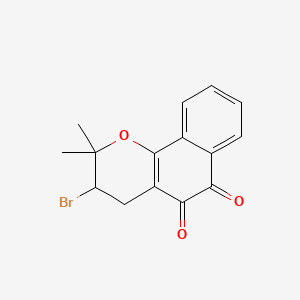![molecular formula C17H14N2O5S B1210748 4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1210748.png)
4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid is a naphthalenesulfonic acid that is naphthalene-1-sulfonic acid carrying additional hydroxy and (2-methoxyphenyl)diazenyl substituents at positions 4 and 3 respectively. The sodium salt is the biological stain 'acid red 4'. It is a naphthalenesulfonic acid, a member of azobenzenes, a member of naphthols and an aromatic ether. It is a conjugate acid of a 4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonate.
Aplicaciones Científicas De Investigación
Dye Synthesis and Textile Application
4-Hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid is utilized in the synthesis of various dyes. For instance, derivatives of 7-amino-4-hydroxynaphthalene-2-sulfonic acid, a related compound, have been developed for dyeing and printing textiles in fast shades. These dyes, characterized by their absorption spectra, are applied to fabrics like wool and silk, with research focusing on the optimization of dye exhaustion parameters such as pH, time, and temperature (Iyun, Egbe, & Kantiok, 2020).
Azo Dye Properties and Tautomers
The compound has been studied for its role in azo dyes, particularly concerning the properties and stability of different tautomers. A study focusing on a similar compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalene sulfonic acid, explored the geometries and energies of its ground and transition states, which are crucial for understanding dye stability and color properties (Tauro & Coutinho, 2000).
Anti-Microbial Applications
Derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown potential in anti-microbial applications. Studies have synthesized and tested these derivatives for their efficacy against various microbes, indicating their potential for developing new antimicrobial agents (Kumar et al., 2012).
Fluorescence and Biological Activity
Research has also been conducted on the fluorescence properties and biological activities of compounds derived from 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, showing that these compounds can act as strong fluorescent emitters and have biological activity, potentially opening avenues for their use in bioanalytical applications (Hasan, 2017).
Enhanced Solubility and Optics in Molecular Complexes
The compound has been involved in the formation of molecular complexes that show enhanced solubility and improved optical behavior. These properties are crucial for developing new materials with specialized applications in fields such as photonics and electronics (Ahmad, Ganie, & Dar, 2020).
Propiedades
Fórmula molecular |
C17H14N2O5S |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O5S/c1-24-15-9-5-4-8-13(15)18-19-14-10-16(25(21,22)23)11-6-2-3-7-12(11)17(14)20/h2-10,20H,1H3,(H,21,22,23) |
Clave InChI |
JRLHFEXLBNGRJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
SMILES canónico |
COC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



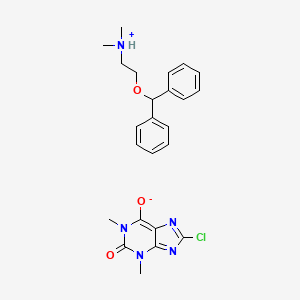

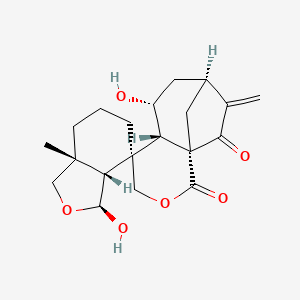
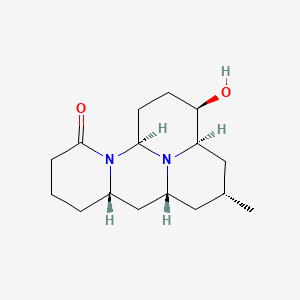
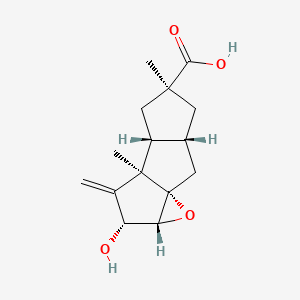

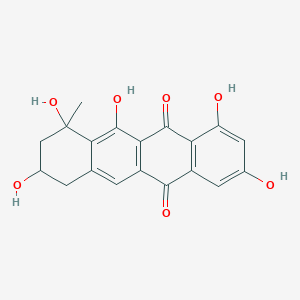
![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)

